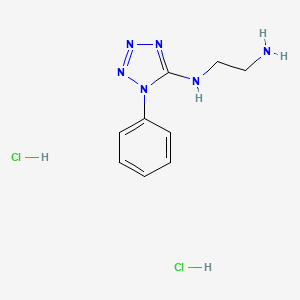

N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride

Description

Properties

IUPAC Name |

N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6.2ClH/c10-6-7-11-9-12-13-14-15(9)8-4-2-1-3-5-8;;/h1-5H,6-7,10H2,(H,11,12,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUIQBPKJQSBPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)NCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with ethylenediamine under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is isolated by precipitation with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride has been investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of tetrazoles exhibit significant biological activity due to their ability to interact with various biological targets.

Case Study : A study published in Ceskoslovenska farmacie explored the analgesic properties of tetrazole derivatives, including N-(1-phenyl-1H-tetrazol-5-yl)ethane derivatives. The results showed promising activity against pain models in vivo, suggesting potential therapeutic applications in pain management .

Material Science

The compound is also being explored for its role as a ligand in metal-organic frameworks (MOFs). Its ability to coordinate with metal ions enhances the stability and functionality of MOFs used in gas storage and catalysis.

Data Table 1: Applications in Material Science

| Application | Description |

|---|---|

| Gas Storage | Utilized in MOFs for efficient gas adsorption |

| Catalysis | Acts as a ligand to enhance catalytic properties |

| Sensor Development | Potential use in developing sensors for environmental monitoring |

Biochemical Research

In proteomics research, this compound serves as a biochemical tool for studying protein interactions and modifications.

Case Study : A study from Santa Cruz Biotechnology highlighted its use in proteomics applications, demonstrating its effectiveness in stabilizing protein structures during analysis .

Mechanism of Action

The mechanism by which N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Ethylenediamine Derivatives with Antifungal Activity

Compounds sharing the ethylenediamine linker but differing in substituents have been evaluated for antifungal activity (Table 1):

- N,N′-bis(benzamidine-4-yl)ethane-1,2-diamine (Compound 6) : A diamidine derivative showing in vivo efficacy against Pneumocystis carinii without cytotoxicity in a rat model .

- N-(benzamidine-4-yl)-N′-phenylethane-1,2-diamine (Compound 7): A monoamidine analog with reduced antifungal potency compared to Compound 6 .

Key Differences :

- Substituent Effects : The target compound’s phenyl-tetrazole group replaces the benzamidine/phenyl groups in Compounds 6 and 5. Tetrazoles enhance solubility and stability compared to amidines, which may improve pharmacokinetics.

- Biological Activity : While Compounds 6 and 7 exhibit antifungal activity, the target compound’s pharmacological profile remains uncharacterized in the evidence.

Triazole-Based Analog

N-[1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine dihydrochloride () shares structural similarities but differs critically:

- Core Structure : Triazole (3 nitrogen atoms) vs. tetrazole (4 nitrogen atoms). Triazoles are less acidic (pKa ~10), altering ionization and binding interactions.

- Molecular Weight : The triazole analog (209.17 g/mol) is smaller than the target compound (~277 g/mol), which may influence bioavailability .

Table 1: Structural and Functional Comparison

Biological Activity

N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N6·2HCl, with a molecular weight of 240.69 g/mol. The compound features a tetrazole ring, which is known for its stability and ability to engage in various chemical reactions, making it a valuable scaffold in drug design.

The biological activity of this compound is largely attributed to the tetrazole moiety, which can mimic carboxylic acids. This allows it to interact with various biological targets, including enzymes and receptors. The binding affinity can lead to inhibition or modulation of enzymatic activity and receptor signaling pathways.

Antimicrobial Activity

Research has demonstrated that tetrazole derivatives exhibit significant antimicrobial properties . For instance, studies have shown that compounds similar to this compound possess antibacterial and antifungal activities. The disc diffusion method has been employed to measure the zones of inhibition against various pathogens:

| Compound | Target Organism | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 18 |

| Reference Drug (Ciprofloxacin) | Staphylococcus aureus | 20 |

| Reference Drug (Ciprofloxacin) | Escherichia coli | 22 |

These findings suggest that the compound exhibits comparable activity to established antibiotics, indicating its potential as an antimicrobial agent .

Anticancer Activity

Tetrazole derivatives have also been investigated for their anticancer properties . In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines. For example, a related tetrazole compound demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 10 µM . The mechanism involves the activation of apoptotic pathways through the modulation of Bcl-2 family proteins.

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

- Study on Antimicrobial Activity : A study evaluated the compound's effectiveness against multi-drug resistant strains of E. coli and Klebsiella pneumoniae. Results indicated that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .

- Anticancer Research : In another study, the compound was tested against several cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .

- Inflammation Models : The compound was also assessed for anti-inflammatory properties in animal models. It significantly reduced inflammatory markers in serum following administration .

Q & A

Q. What synthetic routes are recommended for preparing N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride?

A common approach involves reducing nitro precursors using stannous chloride (SnCl₂·2H₂O) in ethanol under reflux (75°C, 5–7 hours). After reduction, alkaline workup and extraction with ethyl acetate yield the free diamine, which is subsequently treated with HCl to form the dihydrochloride salt. This method parallels protocols for analogous diamines .

Q. How is this compound characterized using spectroscopic techniques?

Key characterization includes:

- ¹H-NMR : Expect triplet (t) and doublet (d) signals for ethylenediamine protons (~δ 2.8–3.5 ppm) and aromatic protons from the phenyltetrazole moiety (~δ 7.2–8.0 ppm). Broad singlets (br s) may indicate NH₂ groups.

- ¹³C-NMR : Look for carbons adjacent to tetrazole (~δ 150–160 ppm) and ethylenediamine carbons (~δ 40–50 ppm).

- ¹⁵N-NMR : Tetrazole N environments typically appear at ~250–300 ppm. Reference spectra from structurally similar compounds for validation .

Q. What purification methods are optimal for isolating the dihydrochloride salt?

Recrystallization from ethanol/water mixtures or methanol is effective. For impurities with similar solubility, column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) can resolve issues. Monitor purity via TLC (Rf ~0.3–0.5 in 9:1 CH₂Cl₂/MeOH) .

Q. How should researchers handle hygroscopic or unstable intermediates during synthesis?

Store the free diamine under inert gas (N₂/Ar) at –20°C and convert it to the stable dihydrochloride salt promptly. Use anhydrous solvents and avoid prolonged exposure to moisture .

Advanced Questions

Q. How can contradictory NMR data be resolved during characterization?

Discrepancies in splitting patterns or chemical shifts may arise from solvent polarity, pH, or tautomerism in the tetrazole ring. Compare data with published spectra of analogous compounds (e.g., dihydrochloride salts in ) and confirm assignments via 2D NMR (COSY, HSQC) .

Q. What strategies are effective for crystallizing this compound for X-ray diffraction?

Slow evaporation from polar aprotic solvents (DMF, DMSO) or methanol/water mixtures often yields suitable crystals. For structural refinement, use SHELXL (via SHELX suite) with high-resolution data. Tetrazole-metal coordination in related structures (e.g., ) suggests potential for co-crystallization with metal ions .

Q. How does this compound behave as a ligand in coordination chemistry?

The ethylenediamine backbone and tetrazole moiety enable diverse coordination modes. In Schiff base complexes (e.g., ), similar ligands adopt a 2:1 (ligand:metal) ratio with transition metals (Cu²⁺, Co²⁺). Test coordination via UV-Vis (d-d transitions) and IR (C=N stretches at ~1600 cm⁻¹) .

Q. What analytical techniques confirm purity and identity beyond NMR?

Q. How can researchers address low yields during dihydrochloride salt formation?

Ensure stoichiometric HCl addition (2 equivalents) in anhydrous conditions. If precipitation is incomplete, concentrate the solution under reduced pressure and repeat salt formation. Alternatively, use HCl gas in diethyl ether for higher purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.